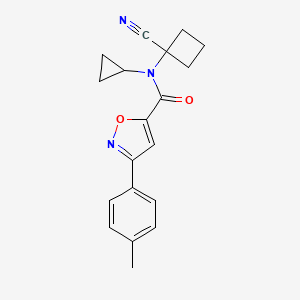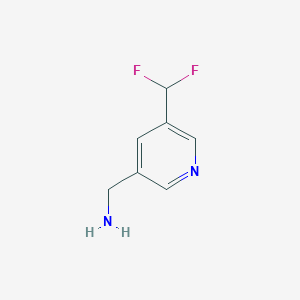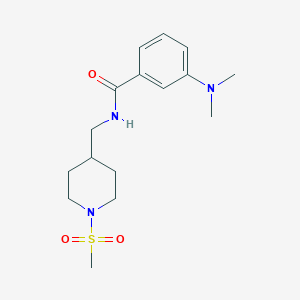![molecular formula C16H11N5O2S2 B2795672 6-[(3-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868967-00-4](/img/structure/B2795672.png)
6-[(3-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(3-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C16H11N5O2S2 and its molecular weight is 369.42. The purity is usually 95%.
BenchChem offers high-quality 6-[(3-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(3-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Potential in Diabetes Management
Triazolo-pyridazine derivatives, including compounds related to 6-[(3-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine, have been synthesized and evaluated for their potential in diabetes management. These compounds were specifically studied for their Dipeptidyl peptidase-4 (DPP-4) inhibition, which is a target for anti-diabetic medications. The compounds demonstrated strong inhibition potential, antioxidant properties, and insulinotropic activity, marking their significance in the field of diabetes research and treatment (Bindu et al., 2019).
2. Antiviral Applications
Triazolo[4,3-b]pyridazine derivatives, closely related to the chemical , have shown promising antiviral activity, particularly against hepatitis-A virus (HAV). In a study, various derivatives were prepared and tested, with some demonstrating significant inhibitory effects on HAV, highlighting the potential of such compounds in antiviral therapies (Shamroukh & Ali, 2008).
3. Pharmaceutical Significance and Structure Analysis
Compounds within the triazolo-pyridazine family have been extensively studied for their pharmaceutical importance. Detailed studies involving synthesis, crystal structure characterization, density functional theory (DFT) calculations, and analysis of intermolecular interactions underline the significance of these compounds in medicinal chemistry. Such comprehensive studies aid in understanding the molecular properties and potential pharmaceutical applications of these compounds (Sallam et al., 2021a), (Sallam et al., 2021b).
4. Antimicrobial and Antitumor Potential
The broader family of triazolo-pyridazine compounds has been investigated for their antimicrobial properties against various pathogens, including bacteria and fungi. Furthermore, some derivatives have demonstrated significant antitumor activities, suggesting the potential of these compounds in developing new treatments for cancer and infectious diseases (Badr & Barwa, 2011), (Gomha et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds, such as bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines), have been found to inhibitPARP-1 and EGFR . These targets play crucial roles in cell proliferation and DNA repair, making them important targets for anti-cancer therapies .
Mode of Action
Compounds with similar structures have been found to induce apoptosis in cancer cells by upregulating genes such asP53 , Bax , caspase-3 , caspase-8 , and caspase-9 , while downregulating the Bcl2 level . This suggests that the compound might interact with its targets to modulate gene expression and induce apoptosis.
Biochemical Pathways
Based on the targets mentioned above, it can be inferred that the compound might affect pathways related tocell proliferation , DNA repair , and apoptosis .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which might provide some insights into the pharmacokinetics of this compound.
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against cancer cells and induce apoptosis . This suggests that the compound might have similar effects.
Propriétés
IUPAC Name |
6-[(3-nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S2/c22-21(23)12-4-1-3-11(9-12)10-25-15-7-6-14-17-18-16(20(14)19-15)13-5-2-8-24-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPDGQJDSNULMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2795590.png)




![N-(4-methoxyphenyl)-2-{[6-methyl-4-(4-methylbenzyl)-5-oxo-5,6-dihydro-4H-pyrazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetamide](/img/structure/B2795596.png)
![N-(3-chloro-4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2795599.png)
![Ethyl 2-({3-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2795600.png)
![4-[5-(2-hydroxy-3-methoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2795603.png)
![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2795604.png)

![7-Bromo-2-isopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2795606.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2795609.png)
